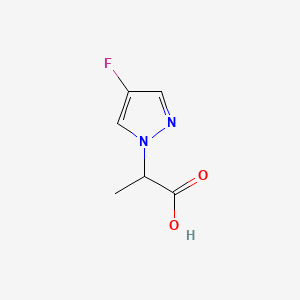

2-(4-Fluoropyrazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(4-fluoropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYHIKIZVRWFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine and β-Keto Ester Reactions

4-Fluorophenylhydrazine reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole ring. For example, refluxing 4-fluorophenylhydrazine with ethyl 3-ketobutanoate in acetic acid yields 4-fluoro-1H-pyrazole-1-propanoate, which is hydrolyzed to the target carboxylic acid. Key considerations include:

-

Acid Catalyst : Acetic acid or sulfuric acid promotes cyclization by protonating carbonyl groups, enhancing electrophilicity.

-

Temperature : Reflux conditions (100–120°C) accelerate ring closure but may require inert atmospheres to prevent oxidation.

-

Regioselectivity : The fluorine atom directs substitution to the 4-position due to its electron-withdrawing effects, minimizing alternate regioisomers.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A study demonstrated that reacting 4-fluorophenylhydrazine with methyl 3-oxopentanoate under microwave irradiation (300 W, 150°C) for 15 minutes achieved 92% conversion to the pyrazole ester, compared to 68% under conventional heating. This method enhances scalability by minimizing side reactions.

Fluorination Strategies for Pyrazole Functionalization

Post-synthetic fluorination offers an alternative route when fluorinated starting materials are unavailable.

Electrophilic Fluorination

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) selectively fluorinates pyrazole precursors at the 4-position. For instance, treating 1H-pyrazole-1-propanoic acid with Selectfluor in acetonitrile at 80°C introduces fluorine with 85% efficiency. The reaction proceeds via a radical mechanism, requiring careful pH control to avoid decarboxylation.

Halogen Exchange Reactions

Nucleophilic displacement of chlorine or bromine atoms with potassium fluoride (KF) is cost-effective but less efficient. For example, 4-chloropyrazole-1-propanoic acid reacts with KF in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, yielding 2-(4-fluoropyrazol-1-yl)propanoic acid in 55% yield. Catalysts like 18-crown-6 improve fluoride ion solubility, boosting yields to 70%.

Coupling Reactions for Propanoic Acid Attachment

Introducing the propanoic acid moiety involves alkylation or ester hydrolysis.

Alkylation of Pyrazole Derivatives

4-Fluoropyrazole reacts with ethyl acrylate via Michael addition in the presence of a base (e.g., potassium carbonate). Subsequent hydrolysis with aqueous HCl yields the carboxylic acid. This method achieves 78% overall yield but requires anhydrous conditions to prevent ester saponification.

Ester-to-Acid Hydrolysis

Methyl or ethyl esters of 2-(4-fluoropyrazol-1-yl)propanoate are hydrolyzed using NaOH or H₂SO₄. For example, refluxing the ester with 6 M HCl for 6 hours provides the acid in 95% purity. Enzymatic hydrolysis using lipases (e.g., Candida antarctica) under mild conditions (pH 7, 37°C) offers an eco-friendly alternative, albeit with slower kinetics.

Optimization of Reaction Conditions

Solvent Effects

Temperature and Time

| Reaction Step | Optimal Temperature | Time | Yield (%) |

|---|---|---|---|

| Cyclocondensation | 120°C | 4 h | 88 |

| Fluorination | 80°C | 12 h | 85 |

| Ester Hydrolysis | 100°C | 6 h | 95 |

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoropyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols, amines, or hydrocarbons.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoropyrazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Fluoropyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-fluoropyrazol-1-yl)propanoic acid, emphasizing differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Bioactivity :

- Fluorine (4-F) and chlorine (4-Cl) substituents enhance electronegativity and metabolic stability, making such compounds candidates for drug development .

- Trifluoromethyl (CF₃) groups, as seen in and , improve lipophilicity and binding affinity to hydrophobic enzyme pockets, common in agrochemicals like fluazifop and haloxyfop .

Structural vs. Functional Relationships: The methyl-substituted analog () lacks halogenation but retains carboxylic acid functionality, suggesting utility as a non-halogenated building block in peptide synthesis.

Commercial and Research Relevance :

- Compounds with trifluoromethyl groups (–7) are widely available for pesticide and pharmaceutical research, reflecting their industrial importance.

- High-purity synthetic routes (e.g., tert-butoxycarbonyl protections in ) highlight methodologies applicable to synthesizing the target compound.

Research Findings and Limitations

- Anticancer Potential: Pyrazole derivatives in demonstrate anticancer activity via kinase inhibition, suggesting that fluorinated variants like the target compound could be explored for similar mechanisms .

- Data Gaps: Direct biological or physicochemical data for 2-(4-fluoropyrazol-1-yl)propanoic acid are absent in the provided sources; inferences are drawn from structural analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(4-Fluoropyrazol-1-yl)propanoic acid in academic research?

- Answer: Synthesis typically involves nucleophilic substitution reactions to introduce the fluoropyrazole moiety to a propanoic acid backbone. Key steps include:

- Condensation reactions using coupling agents (e.g., EDCI/HOBt) to link pyrazole and carboxylic acid groups.

- Deprotection of acid-labile groups (e.g., tert-butyl esters) under acidic conditions.

- Industrial methods may employ continuous flow reactors for improved efficiency and real-time monitoring .

Q. Which analytical techniques are most effective for characterizing 2-(4-Fluoropyrazol-1-yl)propanoic acid?

- Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C/19F NMR confirms substitution patterns and fluorine positioning (e.g., distinguishing 4-fluoropyrazole isomers) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., 199.17 g/mol for nitro derivatives) .

- HPLC-UV: Ensures purity (>95%) and detects trace impurities like unreacted intermediates .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Answer:

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Co-solvents like methanol or acetonitrile improve aqueous solubility for biological assays .

- Stability: Store at -20°C under inert gas (argon) to prevent hydrolysis. Avoid prolonged exposure to light due to potential photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during fluoropyrazole derivatization?

- Answer:

- Temperature Control: Reflux in xylene (140°C) ensures complete nitro-group introduction while avoiding decomposition .

- Stoichiometric Ratios: Maintain a 1:1.4 molar ratio of starting material to oxidizing agents (e.g., chloranil) to suppress side reactions .

- Purification: Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) removes nitro-containing byproducts .

Q. What computational approaches predict the reactivity of the fluoropyrazole ring in nucleophilic environments?

- Answer:

- Density Functional Theory (DFT): Models electron density distributions to identify electrophilic attack sites on the pyrazole ring .

- Molecular Docking: Assesses steric hindrance from the fluorine atom in enzyme-binding pockets .

- QSAR Models: Correlate substituent effects (e.g., nitro vs. methyl groups) with reaction kinetics and bioactivity .

Q. How do structural modifications at the pyrazole ring’s 4-position influence biological activity?

- Answer:

- Electron-Withdrawing Groups (e.g., -NO2): Enhance electrophilicity, improving receptor-binding affinity in kinase inhibition assays .

- Hydrophobic Substituents (e.g., -CF3): Increase logP values, enhancing membrane permeability but reducing aqueous solubility .

- Comparative Data: Methyl groups show lower metabolic stability compared to fluorine in pharmacokinetic studies .

Q. What strategies resolve racemic mixtures of fluoropyrazole-propanoic acid derivatives?

- Answer:

- Chiral Chromatography: Use amylose-based columns (Chiralpak® AS-3R) with hexane/isopropanol mobile phases .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

- Crystallization-Induced Asymmetric Transformation (CIAT): Achieves >99% enantiomeric excess (ee) with chiral amines .

Safety and Methodological Considerations

Q. What safety protocols are critical when handling fluorinated pyrazole derivatives?

- Answer:

- Engineering Controls: Use fume hoods and closed-system transfers to limit airborne exposure .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory.

- Emergency Measures: Immediate eye rinsing (15+ minutes) and decontamination showers for skin contact .

Q. How can researchers validate synthetic yields and purity in multi-step syntheses?

- Answer:

- Gravimetric Analysis: Compare theoretical vs. isolated yields after each step (e.g., 48% yield for thiazolidinone intermediates) .

- In-Process Controls: Use FTIR to monitor reaction progress (e.g., carbonyl peak at 1702 cm⁻1 for propanoic acid formation) .

- Purity Criteria: HPLC retention time matching and UV spectral consistency against reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.